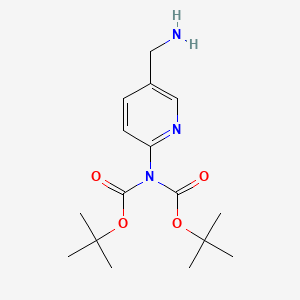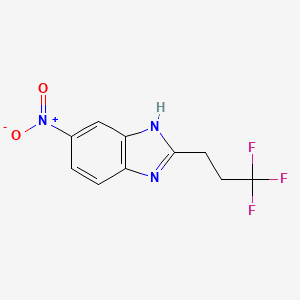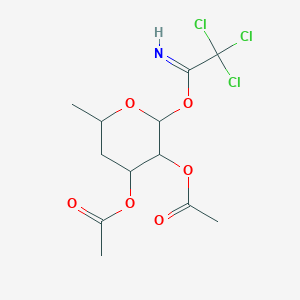
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is a specialized chemical reagent used primarily in the synthesis of oligosaccharides. This compound plays a crucial role in the study of carbohydrate metabolism and has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate typically involves the reaction of tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride in benzene solution. This reaction yields 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, with the α-anomers predominating . The reaction conditions are carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The compound is then purified using techniques such as preparative gas-liquid chromatography (g.l.c.) and characterized by nuclear magnetic resonance (n.m.r.) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Hydroxylation of the compound with neutral permanganate results in the formation of manno-adducts.
Epoxidation: The compound can be epoxidized to yield a mixture of isomeric epoxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride, neutral permanganate, and various alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various glycosides, manno-adducts, and isomeric epoxides .
Applications De Recherche Scientifique
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a key reagent in the synthesis of oligosaccharides and other complex carbohydrates.
Biology: The compound is used to study carbohydrate metabolism and the role of carbohydrates in biological pathways.
Medicine: It has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Industry: The compound is used in the production of various glycosides and other carbohydrate derivatives.
Mécanisme D'action
The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
- Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside
- Tri-O-acetyl-D-glucal
Uniqueness
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is unique due to its high reactivity and specificity as a glycosyl donor. Its ability to form stable glycosidic bonds under controlled conditions makes it an invaluable reagent in the synthesis of complex carbohydrates and glycosides.
Propriétés
Formule moléculaire |
C12H16Cl3NO6 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3 |
Clé InChI |
SYKYUESDKTZQFE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


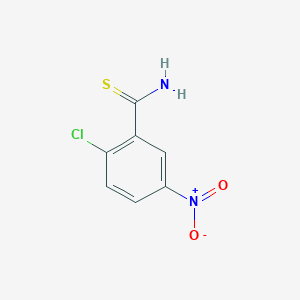
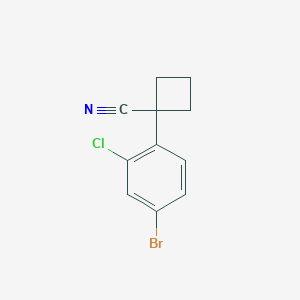
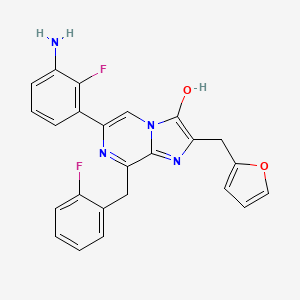


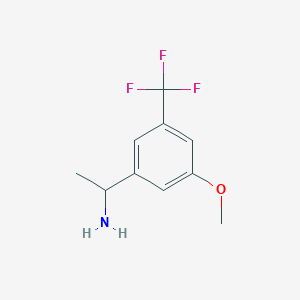
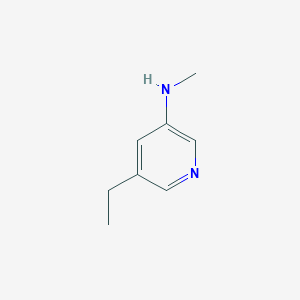
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)


![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

